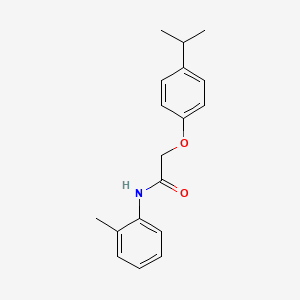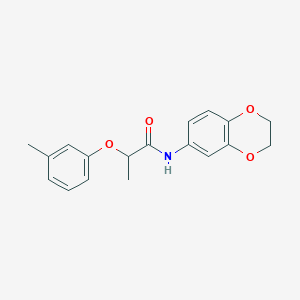![molecular formula C12H13BrN4OS B5589523 N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5589523.png)
N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related triazole derivatives involves multiple steps, including reactions with acetyl chloride, aromatic aldehydes, and hydrazine hydrate, showcasing a versatile approach to creating a wide array of triazole-based compounds (Panchal & Patel, 2011). Similarly, reactions of triazol-3-one derivatives with bromo acetophenone and ethyl bromoacetate highlight the synthetic flexibility of triazole compounds (Sancak et al., 2010).
Molecular Structure Analysis
The molecular structures of synthesized triazole derivatives have been characterized using techniques like NMR and IR spectroscopy, showcasing their complex and varied nature. For example, structural elucidation through NMR and IR spectroscopy was demonstrated in the synthesis of novel triazol derivatives (Wang et al., 2010).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, offering insights into their reactivity and potential chemical properties. The synthesis of acetamide derivatives indicates the chemical versatility of triazole rings as scaffolds for further functionalization (MahyavanshiJyotindra et al., 2011).
Physical Properties Analysis
The physical properties of triazole compounds, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in different environments and applications. The study of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives revealed their antimicrobial activities and provided insights into their physical characteristics (Kaneria et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and the formation of diverse derivatives, highlight the potential utility of triazole compounds in various chemical domains. For instance, the synthesis and characterization of new 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole derivatives demonstrated their antimicrobial activities, suggesting their chemical robustness and potential applications (Demirbas et al., 2004).
Scientific Research Applications
Synthesis and Antimicrobial Activity
N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide and its derivatives have been synthesized and characterized through various methods. These compounds have demonstrated significant antimicrobial activities. For example, the synthesis of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties resulted in substances with promising antibacterial and antifungal properties, showcasing remarkable activity against bacteria such as E. coli and various fungi (Mabkhot et al., 2017).
Enzyme Inhibition and Molecular Docking
Further research into N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives has explored their potential as enzyme inhibitors. A study by Riaz et al. (2020) synthesized N-aryl/aralkyl derivatives of similar compounds, which were evaluated for their enzyme inhibitory potentials against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase enzymes. Molecular docking studies supported the enzyme inhibition findings, positioning these derivatives as potential leads for future drug development (Riaz et al., 2020).
Anticancer Activity
The exploration of anticancer activities is another significant application. Derivatives synthesized from N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide have shown potential as anticancer agents. A study highlighted the synthesis of 5-methyl-4-phenyl thiazole derivatives, including similar compounds, which were investigated for their anticancer activity against human lung adenocarcinoma cells, displaying high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).
properties
IUPAC Name |
N-(4-bromophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4OS/c1-2-10-15-12(17-16-10)19-7-11(18)14-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETPSSBCXSHQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-8-fluoro-4(1H)-quinolinone](/img/structure/B5589448.png)


![tetrahydro-2-furanylmethyl 6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B5589455.png)
![8-methoxy-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5589467.png)
![methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B5589477.png)

![N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5589494.png)
![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589495.png)
![3-[(4-methylphenyl)thio]dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5589512.png)
![ethyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5589517.png)
![[4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5589530.png)

![2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5589547.png)